C–I vs. C–Br Bond Dissociation Energy Gap
1-(2-Bromo-5-iodophenyl)ethanol contains two aryl-halogen bonds with a bond dissociation energy gap of ~15 kcal/mol (C–I ≈ 57 kcal/mol; C–Br ≈ 72 kcal/mol) [1]. Under standard Pd(0)-catalyzed conditions, oxidative addition occurs selectively at the weaker C–I bond first, leaving the C–Br bond intact for a subsequent orthogonal coupling step. In contrast, the closest halogen-variant comparator, 1-(2-bromo-5-chlorophenyl)ethanol (CAS 1483392-86-4), presents a C–Cl BDE of ~85 kcal/mol vs. C–Br ~72 kcal/mol—a gap of only 13 kcal/mol, and both bonds are significantly stronger, requiring harsher conditions that diminish chemoselectivity . The iodo-bromo compound thus enables a definitive two-step sequential coupling strategy (e.g., Suzuki–Miyaura at C–I, followed by Stille or Buchwald–Hartwig at C–Br) that is not reliably achievable with the chloro-bromo analog.
| Evidence Dimension | Aryl carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I ≈ 57 kcal/mol; C–Br ≈ 72 kcal/mol |
| Comparator Or Baseline | 1-(2-Bromo-5-chlorophenyl)ethanol: C–Cl ≈ 85 kcal/mol; C–Br ≈ 72 kcal/mol |
| Quantified Difference | BDE gap (ΔBr–I) = 15 kcal/mol vs. (ΔCl–Br) = 13 kcal/mol; absolute C–I BDE is 28 kcal/mol lower than C–Cl |
| Conditions | Gas-phase bond dissociation energies for prototypical aryl halides (standard reference data); catalytic conditions: Pd(PPh₃)₄ or Pd₂(dba)₃/ligand systems at 25–100 °C |
Why This Matters
The larger and lower-lying C–I vs. C–Br BDE gap enables unambiguous chemoselective sequential coupling, a critical capability for constructing unsymmetrical biaryl architectures in drug discovery and materials chemistry that cannot be replicated with chloro-bromo or dihalo analogs.
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2002. Aryl C–Br BDE = 72 kcal/mol; Aryl C–I BDE = 57 kcal/mol. View Source
